
Methyl 2-(3-aminoazetidin-1-yl)acetate
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Overview
Description
Methyl 2-(3-aminoazetidin-1-yl)acetate is a heterocyclic compound containing an azetidine ring Azetidines are four-membered saturated heterocycles containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-aminoazetidin-1-yl)acetate typically involves the aza-Michael addition of NH-heterocycles with Methyl 2-(azetidin-3-ylidene)acetate. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by the aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis and diversification of novel heterocyclic amino acid derivatives can be achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-aminoazetidin-1-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various substituted azetidines and their derivatives, which can be further utilized in different applications .
Scientific Research Applications
Methyl 2-(3-aminoazetidin-1-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-aminoazetidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with various enzymes and receptors, leading to different biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 2-(3-aminoazetidin-1-yl)acetate include other azetidine derivatives and oxetane derivatives. These compounds share the four-membered ring structure but differ in their substituents and functional groups .
Uniqueness
This compound is unique due to its specific structure and the presence of the amino group on the azetidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
Methyl 2-(3-aminoazetidin-1-yl)acetate is a compound of interest due to its potential biological activities, particularly as an inhibitor of N-acylethanolamine acid amidase (NAAA). This enzyme plays a crucial role in the metabolism of lipid mediators, which are involved in pain and inflammatory responses. The following sections detail the biological activity, structure-activity relationships, and relevant case studies associated with this compound.
Overview of NAAA Inhibition
NAAA is a cysteine hydrolase that hydrolyzes endogenous lipid mediators like palmitoylethanolamide (PEA), which has been shown to exert anti-inflammatory and antinociceptive effects. Inhibition of NAAA can enhance the levels of PEA, potentially providing therapeutic benefits for pain and inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound has been explored through various studies focusing on its structural features. Key findings include:
- Potency : The compound exhibits significant inhibitory activity against NAAA, with median inhibitory concentration (IC50) values reported in studies ranging from low micromolar to sub-micromolar levels .
- Stability : Compounds structurally similar to this compound have shown improved chemical and plasma stability, which is crucial for their therapeutic application .
- Key Structural Features : The presence of a β-lactam moiety has been identified as essential for maintaining NAAA inhibitory activity. Variations in the amide side chain have also been investigated to optimize potency and selectivity .
Table 1: Inhibitory Activity of Related Compounds
Compound ID | Structure Description | IC50 (μM) | Stability (t½ in plasma) |
---|---|---|---|
11h | β-lactam derivative | 0.34 | 103 min |
28h | Modified azetidinone | >10 | Not reported |
32 | Nonylamino substituted | inactive | Not applicable |
Case Studies
Several studies have highlighted the biological activity of this compound and its derivatives.
- In Vivo Efficacy : A study demonstrated that derivatives of azetidinones, including this compound, were effective in reducing inflammatory responses in animal models. The compounds were administered via systemic routes, leading to significant reductions in paw edema in rat models treated with complete Freund's adjuvant (CFA) .
- Mechanistic Insights : Activity-based protein profiling (ABPP) has been employed to visualize the interaction of NAAA inhibitors with target proteins in complex proteomes. This method has provided insights into the localization and activity modulation of NAAA in vivo, thereby supporting the therapeutic potential of this compound .
- Molecular Docking Studies : Computational studies have predicted the binding modes of this compound within the active site of NAAA, revealing interactions with key amino acids that contribute to its inhibitory action. These findings align with experimental data indicating high-affinity binding and inhibition .
Properties
IUPAC Name |
methyl 2-(3-aminoazetidin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-10-6(9)4-8-2-5(7)3-8/h5H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPLKJAHHZTGKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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